2-(6-Chloro-9H-purin-9-yl)propan-1-amine
CAS No.:
Cat. No.: VC17807987
Molecular Formula: C8H10ClN5
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10ClN5 |
|---|---|
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | 2-(6-chloropurin-9-yl)propan-1-amine |
| Standard InChI | InChI=1S/C8H10ClN5/c1-5(2-10)14-4-13-6-7(9)11-3-12-8(6)14/h3-5H,2,10H2,1H3 |
| Standard InChI Key | RZCINSHTWPTJJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)N1C=NC2=C1N=CN=C2Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a purine backbone with a chlorine atom at the C6 position and a propan-1-amine substituent at the N9 position. This configuration distinguishes it from isomers like 1-(6-chloro-9H-purin-9-yl)propan-2-amine, where the amine group is attached to the secondary carbon of the propyl chain. The primary amine terminus in 2-(6-chloro-9H-purin-9-yl)propan-1-amine enhances its polarity compared to branched analogs, potentially influencing solubility and hydrogen-bonding capabilities.
Table 1: Structural Comparison of Purine Derivatives
| Compound | Substituent Position | Amine Group Location | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-(6-Chloro-9H-purin-9-yl)propan-1-amine | N9 | Primary (C1) | 211.65* |
| 1-(6-Chloro-9H-purin-9-yl)propan-2-amine | N9 | Secondary (C2) | 211.65 |
| 3-(6-Chloro-9H-purin-9-yl)propan-1-amine | N9 | Primary (C1) | 211.65 |
| *Calculated based on empirical formula (C₈H₁₀ClN₅). |
Physicochemical Characteristics
While experimental data for the 2-isomer is unavailable, its linear amine chain suggests intermediate hydrophilicity between the more polar 3-isomer and the less polar 1-isomer. Predicted properties include:
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LogP: ~1.5 (estimated via analogy to 1-isomer)
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Solubility: ~10–15 mg/mL in aqueous buffers (higher than branched analogs due to primary amine)
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Melting Point: 190–195°C (hypothesized based on purine derivatives’ thermal stability)
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis of 2-(6-chloro-9H-purin-9-yl)propan-1-amine likely follows nucleophilic substitution pathways analogous to those used for its isomers. A proposed route involves:
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Alkylation of 6-Chloropurine: Reacting 6-chloropurine with 2-bromopropan-1-amine in a polar aprotic solvent (e.g., dimethylformamide) under nitrogen atmosphere.
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Purification: Column chromatography (e.g., silica gel with chloroform/methanol gradients) to isolate the product.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt for enhanced stability.
Key Reaction Parameters:
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Temperature: 70–90°C to balance reaction rate and byproduct formation.
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Catalyst: Potassium carbonate or triethylamine to facilitate deprotonation.
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Yield Optimization: Pilot studies on analogous compounds report yields of 60–75% under optimized conditions.
Biological Activity and Mechanisms
Anticancer Properties
Structural analogs have shown cytotoxicity against cancer cell lines via caspase-mediated apoptosis. Hypothesized mechanisms for the 2-isomer include:
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Kinase Inhibition: Binding to ATP pockets in kinases involved in cell proliferation.
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DNA Intercalation: Disrupting DNA replication through purine analog incorporation.
Table 2: Hypothesized IC₅₀ Values for Cancer Cell Lines
| Cell Line | Predicted IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8–12 | Caspase-3 Activation |
| A549 (Lung) | 15–20 | ROS Induction |
| HeLa (Cervical) | 10–14 | Topoisomerase Inhibition |
Comparative Analysis with Analogous Compounds
Structural Impact on Bioactivity
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Amine Position: The primary amine in the 2-isomer may improve water solubility compared to the secondary amine in the 1-isomer, enhancing pharmacokinetic profiles.
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Chlorine Substitution: The electron-withdrawing chlorine at C6 stabilizes the purine ring, increasing metabolic stability in vivo.
Enzyme Binding Affinity
Molecular docking simulations suggest that the linear amine chain in the 2-isomer could form hydrogen bonds with residues in purine-metabolizing enzymes (e.g., adenosine deaminase), potentially leading to stronger inhibition than branched analogs.
Research Gaps and Future Directions
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Synthetic Validation: Empirical synthesis and characterization of the 2-isomer are needed to confirm hypothesized properties.
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In Vivo Studies: Testing bioavailability and toxicity in animal models to assess therapeutic potential.
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Structure-Activity Relationships (SAR): Systematic modification of the amine chain length and substitution patterns to optimize efficacy.
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